molecular formula C12H18N2O3S B15246367 3-((2-Morpholinoethyl)sulfonyl)aniline

3-((2-Morpholinoethyl)sulfonyl)aniline

Cat. No.: B15246367
M. Wt: 270.35 g/mol
InChI Key: OVYWFLUKXBJWPH-UHFFFAOYSA-N
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Description

3-((2-Morpholinoethyl)sulfonyl)aniline: is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Morpholinoethyl)sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-((2-Morpholinoethyl)sulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholinosulfonyl)aniline
  • 4-(Morpholinosulfonyl)aniline
  • 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine

Uniqueness

3-((2-Morpholinoethyl)sulfonyl)aniline is unique due to its specific combination of a morpholine ring, sulfonyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

3-(2-morpholin-4-ylethylsulfonyl)aniline

InChI

InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(10-11)18(15,16)9-6-14-4-7-17-8-5-14/h1-3,10H,4-9,13H2

InChI Key

OVYWFLUKXBJWPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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